molecular formula C20H16N2O4S B2597801 2-methoxy-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 922106-88-5

2-methoxy-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2597801
CAS No.: 922106-88-5
M. Wt: 380.42
InChI Key: NBRUGPPAWNAKOT-UHFFFAOYSA-N
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Description

2-methoxy-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This particular compound features a benzofuran ring, a thiazole ring, and a benzamide group, making it a unique and potentially valuable molecule for various scientific applications.

Scientific Research Applications

2-methoxy-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential anti-tumor and antibacterial activities.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical activity of the compound. For example, many thiazole derivatives act by interacting with biological targets such as enzymes or receptors .

Future Directions

Future research could involve studying the synthesis, properties, and potential applications of this compound. This could include investigating its biological activity, exploring its potential uses in fields like medicinal chemistry, and optimizing its synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, including the formation of the benzofuran and thiazole rings, followed by their coupling with the benzamide group. One common method involves the use of a free radical cyclization cascade to construct the benzofuran ring . The thiazole ring can be synthesized through a condensation reaction involving a thioamide and a haloketone . The final coupling step usually involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to link the benzofuran-thiazole intermediate with the benzamide group under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide group can be reduced to form the corresponding amine.

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is unique due to its combination of benzofuran and thiazole rings, which may confer distinct biological activities not observed in other similar compounds.

Properties

IUPAC Name

2-methoxy-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4S/c1-24-13-7-8-16-12(9-13)10-18(26-16)15-11-27-20(21-15)22-19(23)14-5-3-4-6-17(14)25-2/h3-11H,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBRUGPPAWNAKOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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